Lopirazepam

Description

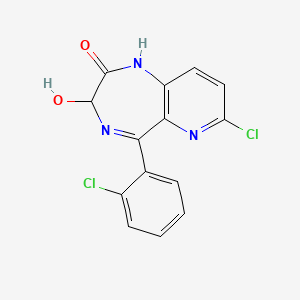

Structure

3D Structure

Properties

CAS No. |

140365-27-1 |

|---|---|

Molecular Formula |

C14H9Cl2N3O2 |

Molecular Weight |

322.1 g/mol |

IUPAC Name |

7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydropyrido[3,2-e][1,4]diazepin-2-one |

InChI |

InChI=1S/C14H9Cl2N3O2/c15-8-4-2-1-3-7(8)11-12-9(5-6-10(16)18-12)17-13(20)14(21)19-11/h1-6,14,21H,(H,17,20) |

InChI Key |

JEJOFYTVMFVKQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2N=C(C=C3)Cl)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Lorazepam's Interaction with GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorazepam, a high-potency, short-to-intermediate acting benzodiazepine, exerts its primary pharmacological effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a detailed technical overview of the mechanism of action of lorazepam at the GABA-A receptor, intended for a scientific audience. It includes a summary of its binding affinity and functional potentiation, detailed experimental protocols for studying its effects, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

The GABA-A receptor is a pentameric ligand-gated ion channel, predominantly composed of α, β, and γ subunits, that mediates the majority of fast synaptic inhibition in the central nervous system.[1][2] Benzodiazepines, including lorazepam, bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and allosterically enhance the receptor's function.[3] This potentiation of GABAergic neurotransmission underlies the anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties of lorazepam.[4] Understanding the precise molecular interactions and their functional consequences is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles.

Quantitative Analysis of Lorazepam-GABA-A Receptor Interaction

Lorazepam is characterized as a high-affinity, non-selective classical benzodiazepine.[5] This implies that it binds with similar high affinity to the benzodiazepine binding site on various GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits. The benzodiazepine binding site is located at the interface between the α and γ subunits.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Diazepam | α1β3γ2 | Low Subtype Selectivity | |

| α2β3γ2 | 61 ± 10 | ||

| α3β3γ2 | 102 ± 7 | ||

| α5β3γ2 | 31 ± 5 | ||

| Compound 1-S | α1β3γ2 | 190 ± 55 | |

| α2β3γ2 | 67 ± 9 | ||

| α3β3γ2 | 136 ± 24 | ||

| α5β3γ2 | 17 ± 5 (>4-fold preference for α5) | ||

| Compound 2-S | α1β3γ2 | 663 ± 21 | |

| α2β3γ2 | 164 ± 15 | ||

| α3β3γ2 | 656 ± 110 | ||

| α5β3γ2 | 80 ± 4 |

Table 1: Comparative Binding Affinities of Benzodiazepine Site Ligands at Human GABA-A Receptor Subtypes.

Functionally, lorazepam potentiates GABA-induced chloride currents by increasing the frequency of channel opening, without altering the single-channel conductance or the maximum current elicited by saturating concentrations of GABA. This leads to a leftward shift in the GABA dose-response curve, indicating an increased apparent affinity of the receptor for GABA.

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Site Occupancy

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., lorazepam) for the benzodiazepine binding site on GABA-A receptors using a radiolabeled ligand such as [3H]flunitrazepam.

Materials:

-

Tissue Preparation: Rodent brain tissue (e.g., cortex, hippocampus) or cells expressing recombinant GABA-A receptors.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Radioligand: [3H]flunitrazepam (specific activity ~80-90 Ci/mmol).

-

Non-specific binding control: Diazepam (10 µM).

-

Test Compound: Lorazepam or other compounds of interest at various concentrations.

-

Scintillation cocktail and vials.

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

-

Homogenizer, centrifuges, and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh Homogenization Buffer and repeat the centrifugation step three times.

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]flunitrazepam (final concentration ~1-2 nM), and 100 µL of membrane preparation (50-100 µg protein).

-

Non-specific Binding: 50 µL of Diazepam (final concentration 10 µM), 50 µL of [3H]flunitrazepam, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [3H]flunitrazepam, and 100 µL of membrane preparation.

-

-

Incubate the plate at 4°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes the functional characterization of lorazepam's effect on GABA-A receptors expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

-

GABA stock solution.

-

Lorazepam stock solution.

-

TEVC setup: amplifier, headstage, micromanipulators, perfusion system, and data acquisition software.

-

Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.

-

Incubate the injected oocytes for 2-7 days at 16-18°C.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20).

-

Once a stable baseline current is established, co-apply the same concentration of GABA with varying concentrations of lorazepam.

-

Wash the oocyte with ND96 solution between applications to allow for receptor recovery.

-

To determine the effect on the GABA dose-response curve, apply a range of GABA concentrations in the absence and presence of a fixed concentration of lorazepam.

-

-

Data Analysis:

-

Measure the peak current amplitude for each application.

-

Calculate the potentiation of the GABA-induced current by lorazepam as a percentage of the control GABA response.

-

Plot the potentiation against the logarithm of the lorazepam concentration to determine the EC50 for potentiation.

-

Plot the GABA dose-response curves in the absence and presence of lorazepam to visualize the leftward shift.

-

Chloride Imaging Assay

This protocol describes a fluorescence-based assay to measure changes in intracellular chloride concentration ([Cl-]i) in response to GABA-A receptor activation and modulation by lorazepam, using the chloride-sensitive dye MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide).

Materials:

-

HEK293 cells stably or transiently expressing the desired GABA-A receptor subunits.

-

Cell culture medium and supplements.

-

MQAE dye.

-

Chloride-free buffer: e.g., replacing NaCl with Na-gluconate.

-

High-chloride buffer.

-

GABA and lorazepam stock solutions.

-

Fluorescence microscope or plate reader with appropriate filters for MQAE (Excitation ~350 nm, Emission ~460 nm).

Procedure:

-

Cell Culture and Dye Loading:

-

Plate the GABA-A receptor-expressing cells in a 96-well black-walled, clear-bottom plate.

-

Incubate the cells with MQAE (e.g., 5-10 mM) in a chloride-free buffer for 30-60 minutes at 37°C.

-

Wash the cells with chloride-free buffer to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Acquire a baseline fluorescence reading (F0).

-

Apply GABA at a submaximal concentration to induce chloride influx and quenching of MQAE fluorescence.

-

To test the effect of lorazepam, pre-incubate the cells with varying concentrations of lorazepam for a few minutes before adding GABA.

-

Record the fluorescence intensity (F) over time.

-

-

Data Analysis:

-

Calculate the fluorescence quenching (F0/F).

-

The degree of quenching is proportional to the intracellular chloride concentration.

-

Plot the change in fluorescence or quenching against the concentration of lorazepam to determine its effect on GABA-induced chloride influx.

-

Calibration of the intracellular chloride concentration can be performed using ionophores like nigericin and tributyltin in buffers with known chloride concentrations.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of lorazepam's action and a typical experimental workflow for its characterization.

Caption: Signaling pathway of Lorazepam's action on the GABA-A receptor.

Caption: A typical experimental workflow for characterizing Lorazepam's effects.

Conclusion

Lorazepam enhances GABA-A receptor function through positive allosteric modulation, leading to increased neuronal inhibition. Its high affinity and lack of significant subtype selectivity are hallmarks of classical benzodiazepines. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of lorazepam and the development of novel modulators of the GABAergic system. Further research focusing on the precise structural determinants of lorazepam's interaction with different GABA-A receptor isoforms will be invaluable for designing next-generation therapeutics with enhanced specificity and reduced side effects.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GABAA receptor subtype specific enhancement of inhibition in human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Lorazepam and its Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Lorazepam, a widely prescribed benzodiazepine. It details the synthesis of key intermediates and the subsequent reaction steps leading to the final active pharmaceutical ingredient. This document is intended for an audience with a strong background in organic chemistry and pharmaceutical sciences.

Introduction

Lorazepam, chemically known as 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodepin-2-one, is a high-potency, intermediate-acting benzodiazepine. It is extensively used for the management of anxiety disorders, insomnia, and certain types of seizures. The synthesis of Lorazepam involves a multi-step process, commencing from readily available starting materials and proceeding through several key intermediates. This guide will focus on the most common and industrially relevant synthetic routes.

Primary Synthetic Pathway Overview

The most established synthetic route to Lorazepam commences with 2-amino-2',5-dichlorobenzophenone. This key intermediate undergoes a series of reactions including acylation, cyclization, N-oxidation, a Polonovski-type rearrangement, and finally hydrolysis to yield Lorazepam. An alternative starting point for this pathway is the hydrolysis of N-(2-Benzoyl-4-chlorophenyl)formamide to produce 2-amino-2',5-dichlorobenzophenone.

Synthesis of Key Intermediates

2-Amino-2',5-dichlorobenzophenone

This crucial starting material can be synthesized through various methods, including the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride. However, a more common laboratory and industrial synthesis starts from 2-amino-5-chlorobenzophenone.

Experimental Protocol: Synthesis of 2-Amino-2',5-dichlorobenzophenone from 2-Amino-5-chlorobenzophenone

A detailed experimental protocol for the direct chlorination of 2-amino-5-chlorobenzophenone to yield 2-amino-2',5-dichlorobenzophenone is a common industrial approach.

Alternatively, synthesis from p-chloronitrobenzene and phenylacetonitrile has been reported.[1]

2-Chloroacetamido-2',5-dichlorobenzophenone

This intermediate is formed through the acylation of 2-amino-2',5-dichlorobenzophenone with chloroacetyl chloride.

Experimental Protocol: Acylation of 2-Amino-2',5-dichlorobenzophenone

-

Dissolve 2-amino-2',5-dichlorobenzophenone (150 g) in ethyl acetate (1200 ml) in a three-necked flask.[2]

-

Add anhydrous potassium carbonate (124.6 g) to the mixture.[2]

-

Cool the reaction mixture to approximately 10°C using an ice-water bath.[2]

-

Slowly add chloroacetyl chloride (82.8 g) dropwise, ensuring the temperature is maintained between 10-20°C.[2]

-

Stir the mixture at 10 ± 5°C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Add water (1000 ml) to the flask and stir for 30 minutes.

-

Filter the mixture and dry the resulting solid to obtain 2-chloroacetamido-2',5-dichlorobenzophenone as a pale yellow solid.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Amino-2',5-dichlorobenzophenone | 1 | Ethyl Acetate | 10-20 | 1 | Not specified |

| Chloroacetyl Chloride | 1.1-1.3 | ||||

| Anhydrous Potassium Carbonate | 1.5-2.0 |

Table 1: Quantitative data for the synthesis of 2-Chloroacetamido-2',5-dichlorobenzophenone.

7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

The formation of the seven-membered benzodiazepine ring is achieved through the cyclization of 2-chloroacetamido-2',5-dichlorobenzophenone.

Experimental Protocol: Cyclization of 2-Chloroacetamido-2',5-dichlorobenzophenone

-

To a 3L reaction flask, add 180g of 2-chloroacetamido-2',5-dichlorobenzophenone, 162g of urotropine, 89g of ammonium acetate, and 1800ml of 95% ethanol.

-

Heat the mixture to reflux. The solids should dissolve after approximately 30 minutes to form a clear yellow solution.

-

Continue refluxing for 3 hours, monitoring the reaction by TLC.

-

After the reaction is complete, remove about 1350ml of ethanol by atmospheric distillation.

-

Cool the remaining mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Chloroacetamido-2',5-dichlorobenzophenone | 1 | 95% Ethanol | Reflux | 3 | High |

| Urotropine | ~1.5 | ||||

| Ammonium Acetate | ~1.5 |

Table 2: Quantitative data for the synthesis of 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Conversion to Lorazepam

N-Oxidation

The nitrogen at position 4 of the benzodiazepine ring is oxidized to an N-oxide. This is a critical step to facilitate the subsequent introduction of the hydroxyl group.

Experimental Protocol: N-Oxidation of 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

-

Dissolve 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, such as hydrogen peroxide, to the solution.

-

Heat the reaction mixture and monitor by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the product, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one 4-oxide, is isolated by precipitation and filtration.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 1 | Acetic Acid | 50-100 | 2-5 | High |

| Hydrogen Peroxide | Excess |

Table 3: Quantitative data for the N-Oxidation step.

Polonovski-type Rearrangement and Acetylation

A Polonovski-type rearrangement of the N-oxide is employed to introduce an acetoxy group at the 3-position of the benzodiazepine ring.

References

Pharmacological profile of Lorazepam including pharmacodynamics and pharmacokinetics

This technical guide provides an in-depth overview of the pharmacological profile of lorazepam, a high-potency, intermediate-acting benzodiazepine. The document focuses on the pharmacodynamic and pharmacokinetic properties of the drug, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to support researchers, scientists, and drug development professionals.

Pharmacodynamics

Lorazepam's primary pharmacological effects include anxiolytic, sedative, hypnotic, amnesic, anticonvulsant, and muscle relaxant properties[1]. These effects are mediated through its interaction with the central nervous system.

Mechanism of Action

Lorazepam is a positive allosteric modulator of the Gamma-Aminobutyric Acid type A (GABA-A) receptor[2][3]. It does not activate the GABA-A receptor directly but enhances the effect of the inhibitory neurotransmitter GABA[1][4]. Lorazepam binds to a specific benzodiazepine site on the GABA-A receptor, which is located at the interface between the α and γ subunits. This binding event induces a conformational change in the receptor, increasing its affinity for GABA. The potentiation of GABAergic neurotransmission leads to an increased frequency of chloride ion channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less excitable and producing the characteristic depressant effects of lorazepam on the central nervous system. The binding of lorazepam to the amygdala is associated with its anxiolytic effects, while binding in the cerebral cortex contributes to its anticonvulsant properties.

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of lorazepam.

Receptor Binding Affinity

Pharmacokinetics

The unique pharmacokinetic profile of lorazepam, characterized by its poor water and lipid solubility, high protein binding, and metabolism into an inactive glucuronide form, dictates its clinical advantages and disadvantages.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic parameters of lorazepam are summarized in the table below.

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | ~90% | Oral | |

| Time to Peak Plasma Conc. (Tmax) | ~2 hours | Oral | |

| 1-5 minutes | Intravenous | ||

| 15-30 minutes | Intramuscular | ||

| Volume of Distribution (Vd) | 1.0 - 1.3 L/kg | - | |

| 0.84 L/kg | Intravenous | ||

| 1.5 L/kg | Intravenous (Pediatric) | ||

| Plasma Protein Binding | 85 - 91% | - | |

| Elimination Half-Life (t½) | 10 - 20 hours | - | |

| ~12 hours | Oral | ||

| 13.2 hours | Intravenous | ||

| 16.8 hours | Intravenous (Pediatric) | ||

| Clearance (CL) | 0.7 - 1.2 mL/min/kg | - | |

| 1.1 ± 0.4 mL/min/kg | - | ||

| 55.3 mL/min | Intravenous | ||

| 1.2 mL/min/kg | Intravenous (Pediatric) | ||

| Metabolism | Hepatic Glucuronidation | - | |

| Primary Metabolite | Lorazepam-glucuronide (inactive) | - | |

| Excretion | Primarily renal (as glucuronide) | - | |

| 70-75% in urine as glucuronide | - |

Metabolism Pathway

Lorazepam undergoes extensive metabolism in the liver, primarily through conjugation with glucuronic acid to form the inactive metabolite, lorazepam-glucuronide. This metabolic pathway bypasses the cytochrome P450 (CYP) enzyme system, which makes its metabolism less susceptible to alterations by many other drugs and relatively unaffected by reduced liver function. The UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B4, UGT2B7, and UGT2B15, are involved in the glucuronidation of both R- and S-lorazepam. Genetic polymorphisms in UGT2B15 have been shown to impact the clearance of lorazepam.

The following diagram illustrates the pharmacokinetic workflow of lorazepam.

Experimental Protocols

Radioligand Binding Assay for Benzodiazepine Receptors

This protocol describes a general method for an in vitro radioligand binding assay to determine the affinity of a compound like lorazepam for the benzodiazepine binding site on GABA-A receptors in brain membrane preparations.

Objective: To determine the binding affinity (Ki) of lorazepam for GABA-A receptors.

Materials:

-

Crude brain membrane preparations (e.g., from rat cortex).

-

Radioligand (e.g., [³H]flumazenil or [³H]flunitrazepam).

-

Unlabeled lorazepam for competition studies.

-

Displacer for non-specific binding (e.g., 10 µM clonazepam or unlabeled Ro 15-1788).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer to a specific protein concentration (e.g., 100 µg per assay tube).

-

Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled lorazepam. For determining non-specific binding, add a high concentration of a displacer instead of lorazepam.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 35 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the lorazepam concentration and use non-linear regression analysis to determine the IC50 (the concentration of lorazepam that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Determination of Lorazepam Plasma Concentrations

This protocol outlines a general method for quantifying lorazepam in plasma samples using High-Performance Liquid Chromatography (HPLC).

Objective: To measure the concentration of lorazepam in plasma samples.

Materials:

-

Plasma samples from subjects.

-

Lorazepam analytical standard.

-

Internal standard.

-

Solid-phase extraction (SPE) columns (e.g., C2-Bond Elut).

-

HPLC system with a suitable detector (e.g., UV or mass spectrometry).

-

Reverse-phase HPLC column.

-

Appropriate mobile phase and organic solvents.

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Condition the SPE column with appropriate solvents.

-

Load the plasma sample (to which an internal standard has been added) onto the column.

-

Wash the column to remove interfering substances.

-

Elute lorazepam and the internal standard from the column using an appropriate solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Separate lorazepam and the internal standard on the reverse-phase column using a specific mobile phase composition and flow rate.

-

Detect the compounds as they elute from the column. Retention times for medazepam, phenytoin (as an internal standard), and lorazepam have been reported as 5.2, 6.9, and 8.1 minutes, respectively, under specific conditions.

-

-

Quantification:

-

Construct a calibration curve by analyzing standard samples with known concentrations of lorazepam.

-

Determine the concentration of lorazepam in the unknown plasma samples by comparing their peak area ratios (lorazepam/internal standard) to the calibration curve. The detection limit of one such method was reported as 0.5 µg/L.

-

The following diagram provides a logical workflow for the determination of lorazepam plasma concentration.

References

The Discovery and Developmental History of Lorazepam: A Technical Guide

Introduction

Lorazepam, a high-potency, intermediate-acting benzodiazepine, has been a cornerstone in the therapeutic management of anxiety disorders, insomnia, and seizures for decades. Marketed under brand names such as Ativan, it exerts its pharmacological effects through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This technical guide provides an in-depth overview of the discovery, developmental history, mechanism of action, and key experimental data associated with Lorazepam, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Development

Lorazepam was developed by a team of researchers led by D.J. Richards at Wyeth Pharmaceuticals.[1] Following the success of earlier benzodiazepines like chlordiazepoxide and diazepam, research focused on developing derivatives with improved pharmacokinetic profiles and higher potency. Lorazepam was synthesized as part of this effort and was patented in 1963. It was first introduced and marketed in the United States in 1977.[1][2]

Chemical Synthesis

The synthesis of Lorazepam involves a multi-step process. While several synthetic routes have been described, a common pathway starts from 2-amino-2',5-dichlorobenzophenone. A notable advancement in its production is the development of a continuous flow synthesis, which offers a more efficient and scalable method.

A generalized synthetic workflow is outlined below.

Mechanism of Action: GABA-A Receptor Modulation

Lorazepam exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A receptor, a ligand-gated chloride ion channel in the central nervous system.[3]

Signaling Pathway:

-

GABA, the primary inhibitory neurotransmitter in the brain, binds to its recognition site on the GABA-A receptor.

-

This binding event causes the chloride ion (Cl-) channel to open, allowing Cl- ions to flow into the neuron.

-

The influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

-

Lorazepam binds to a distinct benzodiazepine binding site at the interface of the α and γ subunits of the GABA-A receptor.

-

This binding does not open the channel directly but enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.

-

The result is an amplified inhibitory signal, leading to the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of Lorazepam.

It is understood that Lorazepam has a non-selective affinity for GABA-A receptor subtypes containing α1, α2, or α3 subunits. The sedative effects are primarily mediated by α1-containing receptors, while the anxiolytic effects are linked to α2-containing receptors.

Preclinical Pharmacology

Extensive preclinical studies were conducted in various animal models to characterize the pharmacological profile of Lorazepam. These studies established its efficacy as an anxiolytic, anticonvulsant, and sedative agent.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical evaluations of Lorazepam.

Table 1: Acute Toxicity (LD50)

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Oral | 1850 - 5010 | |

| Intraperitoneal | 700 | ||

| Intravenous | 24 | ||

| Intramuscular | 70 | ||

| Rat | Oral | >5000 | |

| Intraperitoneal | 700 | ||

| Intramuscular | 59 | ||

| Dog | Oral | >2000 | |

| Intravenous | ~50 |

Table 2: Anticonvulsant Efficacy (ED50)

| Animal Model | Effect Measured | Route of Administration | ED50 (mg/kg) | Reference |

| Mouse | Prevention of pentylenetetrazol-induced convulsions | Oral | 0.07 | |

| Rat | Control of generalized tonic-clonic seizures | Intraperitoneal | 0.94 |

Experimental Protocols

4.2.1. Receptor Binding Assay (General Protocol)

While the specific protocol for the initial determination of Lorazepam's binding affinity is not publicly detailed, a general competitive radioligand binding assay to characterize benzodiazepine site ligands would follow these steps:

-

Membrane Preparation: Brain tissue (e.g., from rats) is homogenized in a buffer solution and centrifuged to isolate crude synaptic membranes containing GABA-A receptors.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (Lorazepam).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are washed to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

4.2.2. Anxiolytic Activity - Elevated Plus-Maze (EPM) Test

The EPM is a standard preclinical model used to assess anxiolytic drug effects.

-

Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.

-

Procedure: A rodent is placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The number of entries into and the time spent in the open and closed arms are recorded.

-

Principle: Rodents naturally have an aversion to open, elevated spaces. Anxiolytic drugs, like Lorazepam, are expected to increase the proportion of time spent in and the number of entries into the open arms, as the drug reduces the animal's fear and anxiety. For example, a single dose of 0.25 mg/kg of lorazepam showed anxiolytic effects in mice.

Clinical Development and Pharmacokinetics

The clinical development of Lorazepam involved numerous trials to establish its safety and efficacy for various indications.

Clinical Trial Design for Anxiety (Illustrative Workflow)

A typical Phase III clinical trial to evaluate the efficacy of Lorazepam for Generalized Anxiety Disorder would be a multicenter, randomized, double-blind, placebo-controlled study.

Human Pharmacokinetics

Clinical studies have well-characterized the pharmacokinetic profile of Lorazepam in humans.

Table 3: Human Pharmacokinetic Parameters

| Parameter | Value |

| Bioavailability (Oral) | ~90% |

| Time to Peak Plasma Concentration (Oral) | ~2 hours |

| Elimination Half-Life | 10 - 20 hours |

| Volume of Distribution | 1.3 L/kg |

| Plasma Protein Binding | ~91% |

| Metabolism | Hepatic glucuronidation |

| Excretion | Primarily renal (as inactive glucuronide) |

Data compiled from multiple sources.

Conclusion

The discovery and development of Lorazepam marked a significant advancement in the pharmacotherapy of anxiety and related disorders. Its high potency and favorable pharmacokinetic profile, characterized by a relatively short half-life and metabolism to an inactive conjugate, distinguished it from earlier benzodiazepines. The foundational preclinical and clinical research detailed in this guide established its mechanism of action and therapeutic utility, solidifying its role in clinical practice for over four decades. Continued research, including the development of novel synthetic routes, ensures its ongoing relevance in medicine.

References

An In-depth Technical Guide to the Structural Analogues and Derivatives of Lorazepam for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues and derivatives of lorazepam, a widely prescribed benzodiazepine. The document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the central nervous system, particularly those acting on the γ-aminobutyric acid type A (GABA-A) receptor.

Introduction to Lorazepam and its Analogues

Lorazepam, chemically known as 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one, is a high-potency, short-to-intermediate acting benzodiazepine.[1] It exerts its therapeutic effects—anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties—by enhancing the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.[1][2] The study of lorazepam's structural analogues and derivatives is crucial for understanding the structure-activity relationships (SAR) of benzodiazepines, with the goal of developing new compounds with improved therapeutic profiles, such as enhanced selectivity for specific GABA-A receptor subtypes and reduced side effects.[3]

This guide will delve into the core pharmacological aspects of key lorazepam analogues, presenting comparative quantitative data, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data: Receptor Binding Affinity and Potency

The affinity of lorazepam and its analogues for the benzodiazepine binding site on the GABA-A receptor is a key determinant of their potency. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity. The functional potency (EC50 or IC50) reflects the concentration of a compound required to elicit a half-maximal response, such as enhancement of GABA-evoked currents.

Below are tables summarizing the available quantitative data for lorazepam and some of its notable structural analogues.

Table 1: GABA-A Receptor Binding Affinities (Ki) of Lorazepam and Analogues

| Compound | GABA-A Receptor Subtype | Ki (nM) | Reference |

| Lorazepam | Non-selective | ~1-10 | [4] |

| Delorazepam | Non-selective | Potency ~10x Diazepam | |

| Lormetazepam | Preferential for α1 | - | |

| Phenazepam | Non-selective | Potency ~5-10x Diazepam | |

| Flubromazepam | High affinity | - |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of novel compounds. This section outlines key experimental protocols used in the study of lorazepam and its derivatives.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.

Materials:

-

[3H]-Flumazenil (Radioligand)

-

Rat cortical membrane preparation (Source of receptors)

-

Test compounds (e.g., lorazepam analogues)

-

Diazepam (for determining non-specific binding)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to obtain a crude membrane preparation. Resuspend the final pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 0.5 mL:

-

100 µg of cortical membrane protein.

-

A fixed concentration of [3H]-Flumazenil (e.g., 1 nM).

-

Increasing concentrations of the unlabeled test compound.

-

For non-specific binding control wells, add a high concentration of unlabeled diazepam (e.g., 10 µM).

-

-

Incubation: Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of GABA-A Receptor Function

This protocol measures the functional potentiation of GABA-A receptor-mediated currents by a test compound using the two-electrode voltage-clamp technique in Xenopus oocytes expressing recombinant human GABA-A receptors.

Materials:

-

Xenopus laevis oocytes

-

cRNAs encoding human GABA-A receptor subunits (e.g., α1, β2, γ2)

-

GABA solution

-

Test compound solutions

-

Two-electrode voltage-clamp setup

-

Recording chamber

-

Data acquisition and analysis software

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to remove the follicular layer. Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording. Clamp the membrane potential at a holding potential of -70 mV.

-

GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current.

-

Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.

-

Data Acquisition and Analysis: Record the potentiation of the GABA-evoked current by the test compound. Construct concentration-response curves and determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation (efficacy) for each compound.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess the anxiolytic effects of drugs in rodents.

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

A video camera mounted above the maze for recording.

-

Automated tracking software.

Procedure:

-

Habituation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

-

Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a 5-minute period.

-

Data Collection: Record the time spent in the open arms and closed arms, the number of entries into each arm, and the total distance traveled using the video tracking software.

-

Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent in and the number of entries into the open arms compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the GABA-A receptor signaling pathway and a typical workflow for the characterization of novel lorazepam analogues.

Conclusion

The exploration of lorazepam's structural analogues provides a valuable avenue for the development of novel central nervous system therapeutics. By systematically modifying the core benzodiazepine scaffold, researchers can fine-tune the pharmacological properties of these compounds, potentially leading to drugs with improved efficacy, selectivity, and safety profiles. The data and protocols presented in this guide offer a foundational resource for scientists in this field, facilitating the design and execution of studies aimed at discovering the next generation of GABA-A receptor modulators. The continued investigation into the nuanced interactions between these compounds and their target receptors will undoubtedly contribute to advancements in the treatment of anxiety, insomnia, and other neurological disorders.

References

In-Vitro Binding Affinity of Lorazepam to Benzodiazepine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro binding affinity of Lorazepam to benzodiazepine receptors. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support research and drug development efforts in neuropharmacology.

Core Concepts: Lorazepam and Benzodiazepine Receptors

Lorazepam, a classical benzodiazepine, exerts its anxiolytic, sedative, hypnotic, and anticonvulsant effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine (BZD) binding site.[1] This binding enhances the affinity of the receptor for its endogenous ligand, GABA, leading to an increased frequency of chloride ion channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations. The benzodiazepine binding site is located at the interface of an α and a γ subunit.[2] Different α subunits (e.g., α1, α2, α3, and α5) confer distinct pharmacological properties. Lorazepam is considered a non-selective benzodiazepine, meaning it binds with similar affinity to multiple GABA-A receptor subtypes containing different α subunits.[3]

Quantitative Analysis of Lorazepam Binding Affinity

| Parameter | Value | Species & Tissue/System | Receptor Subtype(s) | Method |

| EC₅₀ | 134 ng/mL (~417 nM) | Rat (in vivo), Cerebral Cortex | Not specified | [³H]Flumazenil in vivo binding |

Note: The EC₅₀ value represents the plasma concentration of Lorazepam required to produce 50% occupancy of benzodiazepine receptors in the rat brain.

Experimental Protocols

The determination of Lorazepam's binding affinity to benzodiazepine receptors is primarily achieved through radioligand binding assays. Below are detailed methodologies for conducting such experiments.

Protocol 1: In-Vivo Radioligand Binding Assay for Benzodiazepine Receptor Occupancy

This protocol is adapted from studies measuring the in-vivo receptor occupancy of Lorazepam in rodent models.

Objective: To determine the in-vivo binding affinity (EC₅₀) of Lorazepam for benzodiazepine receptors in the brain.

Materials and Reagents:

-

Test Compound: Lorazepam

-

Radioligand: [³H]Flumazenil (a benzodiazepine antagonist)

-

Vehicle for drug administration (e.g., saline, polyethylene glycol)

-

Experimental Animals: Rats or mice

-

Scintillation cocktail

-

Buffer solutions

Equipment:

-

Dosing syringes

-

Homogenizer

-

Centrifuge

-

Liquid scintillation counter

Procedure:

-

Animal Dosing: Administer Lorazepam at various doses to different groups of animals. A vehicle control group should be included.

-

Radioligand Injection: At a specified time after Lorazepam administration, inject [³H]Flumazenil intravenously.

-

Tissue Collection: After a set period to allow for radioligand distribution and binding, euthanize the animals and rapidly dissect the brain region of interest (e.g., cerebral cortex).

-

Tissue Homogenization: Homogenize the brain tissue in a suitable buffer.

-

Measurement of Radioactivity: Determine the amount of radioactivity in the tissue homogenates using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding of [³H]Flumazenil by subtracting the non-specific binding (determined in a separate experiment with a high concentration of a non-labeled benzodiazepine) from the total binding.

-

Determine the percentage of receptor occupancy for each dose of Lorazepam by comparing the specific binding in the Lorazepam-treated animals to that in the vehicle-treated animals.

-

Plot the receptor occupancy against the plasma concentration of Lorazepam to determine the EC₅₀ value.

-

Protocol 2: In-Vitro Competitive Radioligand Binding Assay

This is a general protocol for determining the in-vitro binding affinity (Kᵢ) of a test compound like Lorazepam for benzodiazepine receptors using membranes from brain tissue or cells expressing recombinant receptors.

Objective: To determine the in-vitro inhibition constant (Kᵢ) of Lorazepam for specific GABA-A receptor subtypes.

Materials and Reagents:

-

Test Compound: Lorazepam

-

Radioligand: [³H]Flumazenil or [³H]Flunitrazepam

-

Receptor Source:

-

Membrane preparations from rodent cerebral cortex.

-

Cell lines (e.g., HEK-293) transiently or stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

-

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold assay buffer

-

Non-specific Binding Determinate: A high concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam).

-

Scintillation cocktail

Equipment:

-

Homogenizer (for tissue preparations)

-

Centrifuge

-

Incubator

-

Filtration apparatus (e.g., cell harvester with glass fiber filters)

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation (from brain tissue):

-

Homogenize the tissue in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a multi-well plate, set up triplicate wells for:

-

Total Binding: Receptor preparation + radioligand.

-

Non-specific Binding: Receptor preparation + radioligand + non-specific binding determinate.

-

Competitive Binding: Receptor preparation + radioligand + varying concentrations of Lorazepam.

-

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of Lorazepam by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Lorazepam concentration to generate a dose-response curve.

-

Determine the IC₅₀ value from the curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Visualizations

Signaling Pathway of Lorazepam at the GABA-A Receptor

References

- 1. ClinPGx [clinpgx.org]

- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator AZD7325 in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Lorazepam's Effects on Neuronal Excitability and Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanisms by which Lorazepam, a high-potency benzodiazepine, modulates neuronal function. It focuses on its impact at the cellular and synaptic levels, detailing its effects on neuronal excitability and the processes of synaptic plasticity, which are fundamental to learning and memory.

Core Mechanism of Action: Potentiation of GABAergic Inhibition

Lorazepam exerts its primary effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Unlike the endogenous ligand GABA, Lorazepam does not activate the receptor directly.[3] Instead, it binds to a specific site on the receptor complex, known as the benzodiazepine site, which is distinct from the GABA binding site.[1][4] This binding event increases the receptor's affinity for GABA.

The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, permits the influx of chloride ions (Cl-) into the neuron. The resulting increase in intracellular negative charge leads to hyperpolarization of the neuronal membrane. This hyperpolarized state moves the neuron's membrane potential further from the threshold required to fire an action potential, thus reducing its excitability. Lorazepam amplifies this effect by increasing the frequency of the chloride channel opening in the presence of GABA, thereby enhancing the inhibitory signal. This potentiation of GABAergic neurotransmission is the foundational mechanism for Lorazepam's sedative, anxiolytic, and anticonvulsant properties.

Figure 1: Lorazepam's allosteric modulation of the GABA-A receptor.

Impact on Neuronal Excitability

By enhancing GABAergic inhibition, Lorazepam directly reduces the excitability of neurons throughout the central nervous system. This is manifested electrophysiologically through several key changes. In studies using transcranial magnetic stimulation (TMS), Lorazepam has been shown to increase the amount of corticocortical inhibition. Furthermore, it can decrease the amplitude of later I-waves in the descending volley from the motor cortex, which is indicative of reduced neuronal firing in response to stimulation.

The primary effect on the electrical properties of a neuron is the potentiation of inhibitory postsynaptic currents (IPSCs). Benzodiazepines like Lorazepam increase the amplitude and prolong the decay of GABA-A receptor-mediated IPSCs. This means that the inhibitory signal is both stronger and lasts longer, making it more difficult for excitatory inputs to depolarize the neuron to its action potential threshold.

| Parameter | Effect of Lorazepam | Typical Quantitative Change | Reference Technique |

| IPSC Amplitude | Increase | Varies (e.g., ~20-50% increase) | Whole-Cell Patch Clamp |

| IPSC Decay Time | Prolongation | Varies (e.g., ~15-40% increase) | Whole-Cell Patch Clamp |

| Neuronal Firing Rate | Decrease | Dose-dependent reduction | Extracellular Unit Recording |

| Corticocortical Inhibition | Increase | Significant increase at 4-5 ms intervals | Paired-Pulse TMS |

| Motor Evoked Potential (MEP) | Decrease | Amplitude reduction post-TMS | Electromyography (EMG) |

Table 1: Summary of Lorazepam's Quantitative Effects on Neuronal Excitability. Note: Specific percentages are illustrative and vary based on experimental conditions, brain region, and dosage.

Modulation of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a critical mechanism for learning and memory. The two most studied forms are Long-Term Potentiation (LTP) and Long-Term Depression (LTD). The enhancement of GABAergic inhibition by Lorazepam can significantly interfere with these processes.

LTP induction at many excitatory synapses, particularly in the hippocampus, depends on the strong depolarization of the postsynaptic membrane to activate NMDA receptors. By hyperpolarizing the membrane, Lorazepam makes it more difficult to achieve the level of depolarization necessary for LTP induction. Studies have shown that benzodiazepines can suppress the induction of LTP in the perforant path of the hippocampus. While some studies show that drugs like diazepam may not completely block LTP induction, they can prevent its long-term maintenance, with potentiation returning to baseline levels after 24 hours. This interference with synaptic strengthening is thought to be a primary mechanism behind the anterograde amnesia associated with benzodiazepine use.

Conversely, Lorazepam's enhancement of inhibition can facilitate certain forms of plasticity at inhibitory synapses. There is evidence for LTP of the IPSC itself, a process that involves the strengthening of inhibitory connections. This form of plasticity may involve the participation of endogenous benzodiazepine agonists or a change in the benzodiazepine binding sites on GABA-A receptors.

| Plasticity Type | Brain Region | Effect of Lorazepam | Underlying Mechanism |

| Excitatory LTP | Hippocampus (CA1, Dentate Gyrus) | Suppression/Impairment of Induction & Maintenance | Enhanced GABAergic inhibition prevents sufficient postsynaptic depolarization required for NMDA receptor activation. |

| Inhibitory LTP (LTP of IPSC) | Hippocampus (CA1) | Potential Facilitation/Involvement | May involve endogenous benzodiazepines and modification of GABA-A receptor sites. |

Table 2: Lorazepam's Effects on Different Forms of Synaptic Plasticity.

Experimental Protocols

This in vitro technique is used to measure Lorazepam's effect on inhibitory postsynaptic currents (IPSCs) in individual neurons.

-

Slice Preparation: A rodent (typically a rat or mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out, and 300-400 µm thick transverse slices are prepared using a vibratome.

-

Incubation: Slices are allowed to recover for at least one hour in an incubation chamber containing oxygenated aCSF at room temperature.

-

Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF. A pyramidal neuron in the CA1 region is identified. A glass micropipette (filled with an internal solution) is carefully guided to the neuron's soma to form a high-resistance seal ("gigaseal"). Negative pressure is applied to rupture the cell membrane, achieving the "whole-cell" configuration.

-

Data Acquisition: The neuron is voltage-clamped (e.g., at -60 mV). Inhibitory postsynaptic currents (IPSCs) are pharmacologically isolated by blocking excitatory (AMPA/NMDA) receptors. A stimulating electrode is placed in the stratum radiatum to evoke IPSCs.

-

Drug Application: After recording a stable baseline of IPSCs, Lorazepam (e.g., 1-10 µM) is added to the perfusing aCSF. Changes in the amplitude and decay kinetics of the IPSCs are recorded and analyzed.

Figure 2: Experimental workflow for patch-clamp electrophysiology.

This method assesses synaptic plasticity in a population of neurons within a hippocampal slice.

-

Slice Preparation: Performed as described in Protocol 1.

-

Recording Setup: A slice is placed in the recording chamber. A stimulating electrode is positioned to activate a synaptic pathway (e.g., the Schaffer collaterals projecting to CA1). A recording electrode is placed in the dendritic layer of CA1 (stratum radiatum) to record the field excitatory postsynaptic potential (fEPSP).

-

Baseline Recording: Test pulses are delivered every 15-30 seconds to establish a stable baseline of synaptic transmission for at least 20 minutes. The stimulus intensity is adjusted to elicit a fEPSP that is 30-40% of the maximal response.

-

Drug Application: Lorazepam or a vehicle control is perfused over the slice for a predetermined period (e.g., 20-30 minutes) prior to LTP induction.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second).

-

Post-Induction Recording: Test pulses are resumed, and the fEPSP slope is monitored for at least 60 minutes to measure the magnitude and stability of potentiation. The degree of LTP in Lorazepam-treated slices is compared to control slices.

Figure 3: Causal chain of Lorazepam's suppression of LTP.

Conclusion for Drug Development

Understanding the precise effects of Lorazepam on neuronal excitability and synaptic plasticity is crucial for the development of novel therapeutics. While its potentiation of GABA-A receptors is highly effective for treating anxiety and seizures, it also leads to undesirable side effects like sedation and amnesia by globally reducing neuronal excitability and impairing synaptic plasticity.

Future drug development efforts may focus on creating subtype-selective GABA-A receptor modulators. By targeting specific receptor subtypes (e.g., α2/α3 for anxiolysis without the heavy sedation associated with α1), it may be possible to dissociate the desired therapeutic effects from the cognitive and sedative side effects. The experimental protocols outlined here represent foundational tools for screening and characterizing such next-generation compounds, enabling a more precise modulation of the brain's inhibitory systems.

References

Beyond the Synapse: A Technical Guide to the Non-GABAergic Molecular Targets of Lorazepam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorazepam, a benzodiazepine class drug, is widely recognized for its potentiation of the GABAergic system, leading to its anxiolytic, sedative, and anticonvulsant properties. However, a growing body of evidence suggests that the pharmacological profile of lorazepam extends beyond its interaction with GABA-A receptors. This technical guide provides an in-depth exploration of the molecular targets of lorazepam outside the classical GABAergic pathways, offering a valuable resource for researchers and professionals in drug development seeking to understand the broader mechanisms of action of this widely used therapeutic agent. This document summarizes key quantitative data, details experimental methodologies from cited literature, and provides visual representations of relevant signaling pathways and workflows.

Voltage-Gated Sodium Channels (VGSCs)

Several studies suggest that the anticonvulsant properties of lorazepam may, in part, be attributable to its interaction with voltage-gated sodium channels (VGSCs). This interaction is thought to contribute to the stabilization of neuronal membranes and the suppression of seizure activity.

Quantitative Data

Currently, specific binding affinities (Kd) or IC50 values for lorazepam's direct interaction with VGSCs are not well-documented in the readily available literature. The primary evidence is functional, focusing on the drug's effect on channel activity.

Experimental Protocols

1.2.1. Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the effect of lorazepam on the electrical currents mediated by VGSCs in isolated neurons or cell lines expressing specific VGSC subtypes.

-

Cell Preparation: Neurons (e.g., from mouse spinal cord cell cultures) or HEK-293 cells transfected with a specific VGSC alpha subunit (e.g., Nav1.2) are cultured on glass coverslips.

-

Recording Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with the cell membrane.

-

A gigaohm seal is formed between the pipette tip and the cell membrane through gentle suction.

-

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total ion channel currents.

-

Voltage protocols are applied to elicit sodium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) and then depolarizing to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments) to generate an I-V (current-voltage) curve.

-

To assess the effect on sustained repetitive firing, a train of depolarizing pulses is applied.

-

Lorazepam is perfused into the bath solution at various concentrations, and changes in the sodium current amplitude, kinetics (activation and inactivation), and the cell's ability to fire repetitively are recorded and analyzed.

-

Signaling Pathway and Experimental Workflow

Translocator Protein (TSPO)

The translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is located on the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis, inflammation, and apoptosis. Lorazepam has been shown to bind to TSPO, suggesting a role in modulating mitochondrial function and neuroinflammation through this target.

Quantitative Data

| Parameter | Value | Cell/Tissue Type | Reference |

| Binding Affinity (Ki) | High Affinity (specific values vary) | Brain, Immune Cells | [1] |

| Effect on Aβ | Increased | Mouse Cerebellum | [2] |

| Effect on TSPO Expression | Decreased | Mouse Cerebellum | [2] |

Experimental Protocols

2.2.1. Radioligand Binding Assay

This assay is used to determine the binding affinity of lorazepam to TSPO.

-

Materials:

-

Membrane preparations from tissues or cells expressing TSPO (e.g., rat kidney mitochondria, microglial cells).

-

Radioligand: [³H]-PK11195 (a specific TSPO ligand).

-

Lorazepam solutions of varying concentrations.

-

Incubation buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane preparations are incubated with a fixed concentration of [³H]-PK11195 and varying concentrations of unlabeled lorazepam.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled TSPO ligand (e.g., unlabeled PK11195).

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of lorazepam that inhibits 50% of the specific binding of [³H]-PK11195 (IC50) is determined and used to calculate the binding affinity (Ki).

-

Signaling Pathway and Experimental Workflow

G-Protein Coupled Receptor 68 (GPR68)

GPR68, also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidosis. Recent studies have identified lorazepam as a positive allosteric modulator of GPR68, suggesting a role for this interaction in conditions associated with local pH changes, such as inflammation and ischemia.

Quantitative Data

| Parameter | Effect | Cell Type | Reference |

| IL-6 Expression | Increased (pH-dependent) | Pancreatic Cancer-Associated Fibroblasts | [3] |

| Downstream Signaling | Activation of TNF-alpha/NF-κB and IL6/JAK/STAT3 pathways | Pancreatic Ductal Adenocarcinoma | [3] |

Experimental Protocols

3.2.1. cAMP Accumulation Assay

This assay measures the activation of Gs-coupled signaling downstream of GPR68.

-

Cell Culture: HEK293 cells are transiently or stably transfected with a plasmid encoding human GPR68.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH adjusted to the desired acidic level (e.g., 6.8) to activate GPR68.

-

Procedure:

-

Transfected cells are plated in a multi-well plate.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with lorazepam at various concentrations in the assay buffer at an acidic pH.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, such as an ELISA or a homogenous time-resolved fluorescence (HTRF) assay.

-

Signaling Pathway and Experimental Workflow

Glutamatergic System

Lorazepam has been shown to modulate the glutamatergic system, primarily through effects on NMDA receptors. This interaction may contribute to the development of tolerance to the sedative effects of lorazepam.

Quantitative Data

| Parameter | Value | Condition | Tissue | Reference |

| Kd of [³H]-glutamate for NMDA receptors | 71.6 ± 10.4 nM | Control | Rat Cortex | |

| Kd of [³H]-glutamate for NMDA receptors | 124.4 ± 13.3 nM | Lorazepam Tolerant | Rat Cortex | |

| K+-stimulated glutamate release (% over basal) | 153 ± 38% | Control | Rat Cortex | |

| K+-stimulated glutamate release (% over basal) | 59 ± 12% | Lorazepam Tolerant | Rat Cortex |

Experimental Protocols

4.2.1. [³H]-Glutamate Binding Assay

This assay measures the affinity of glutamate for NMDA receptors.

-

Materials:

-

Synaptic membrane preparations from rat cerebral cortex.

-

[³H]-glutamate.

-

Incubation buffer: e.g., 50 mM Tris-citrate buffer, pH 7.4.

-

-

Procedure:

-

Cortical membranes from control and lorazepam-tolerant rats are incubated with varying concentrations of [³H]-glutamate.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled glutamate.

-

After incubation, bound and free radioligand are separated by filtration.

-

Radioactivity is measured, and Scatchard analysis is performed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Glycine Receptors

Early studies suggested an interaction between benzodiazepines and glycine receptors, which are inhibitory ion channels primarily found in the spinal cord and brainstem.

Quantitative Data

While early studies suggested an interaction, high-affinity binding of lorazepam to glycine receptors has not been consistently demonstrated. Some studies show that micromolar concentrations of certain benzodiazepines can inhibit glycine receptor currents.

Experimental Protocols

5.2.1. [³H]-Strychnine Binding Assay

This assay is used to assess the displacement of a glycine receptor antagonist by lorazepam.

-

Materials:

-

Membrane preparations from rat brainstem and spinal cord.

-

[³H]-strychnine.

-

Lorazepam solutions.

-

-

Procedure:

-

Membranes are incubated with [³H]-strychnine in the presence of varying concentrations of lorazepam.

-

The amount of displaced [³H]-strychnine is measured to determine the inhibitory potency of lorazepam.

-

Neuroinflammation and Glial Cells

Lorazepam has demonstrated immunomodulatory effects, influencing neuroinflammatory pathways and the function of glial cells, such as microglia and astrocytes.

Quantitative Data

| Parameter | Effect of Lorazepam | Model | Reference |

| Serum TNF-α, IL-1β, IL-6 | Decreased | Diabetic Peripheral Neuropathy Rat Model | |

| T-cell infiltration in DRG | Inhibited | Diabetic Peripheral Neuropathy Rat Model | |

| NF-κB and Nrf2 pathways | Suppressed | Diabetic Peripheral Neuropathy Rat Model |

Experimental Protocols

6.2.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Sample Collection: Serum or tissue homogenates are collected from control and lorazepam-treated animals.

-

Procedure:

-

A multi-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-1β, IL-6).

-

Samples and standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, which is converted by the enzyme to produce a colorimetric or chemiluminescent signal.

-

The signal intensity is measured and used to calculate the cytokine concentration.

-

6.2.2. Western Blot for Signaling Proteins

-

Protein Extraction: Protein lysates are prepared from tissues or cells.

-

Procedure:

-

Proteins are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-NF-κB, Nrf2).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme.

-

A substrate is added to produce a detectable signal, which is quantified to determine protein expression levels.

-

Signaling Pathway

References

Methodological & Application

Lorazepam in Rodent Behavioral Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and administration of lorazepam for behavioral studies in rodents. This document outlines effective dosage ranges, detailed experimental protocols for common anxiety models, and the underlying mechanism of action of lorazepam.

Mechanism of Action: GABAergic Potentiation

Lorazepam is a benzodiazepine that exerts its anxiolytic, sedative, and anticonvulsant effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAa) receptor[1][2][3]. It binds to a specific site on the GABAa receptor, distinct from the GABA binding site, which increases the affinity of GABA for its receptor[1][4]. This enhanced binding of the principal inhibitory neurotransmitter, GABA, leads to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more resistant to excitation, leading to a reduction in neuronal activity and the manifestation of lorazepam's therapeutic effects.

Caption: Signaling pathway of Lorazepam's action on the GABAa receptor.

Dosage and Administration

The effective dose of lorazepam can vary depending on the rodent species, strain, and the specific behavioral test being conducted. It is crucial to perform dose-response studies to determine the optimal dose for a particular experimental paradigm, balancing anxiolytic effects with potential sedative side effects that could confound behavioral measures.

Data Presentation: Effective Lorazepam Dosages in Rodent Behavioral Studies

| Species | Strain | Behavioral Test | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects | Reference(s) |

| Mouse | C57BL/6J & BALB/c | Sleep & Activity | Intraperitoneal (IP) | 0.5 - 1.5 | Increased NREM sleep, reduced activity | |

| Mouse | Not Specified | Elevated Plus Maze | Not Specified | 0.25 | Anxiolytic effects | |

| Mouse | Not Specified | Seizure Threshold | Intraperitoneal (IP) | 1.0 | Anticonvulsant | |

| Mouse | Deer Mice | Open Field Test | Oral | 2.0 (daily for 4 days) | Anxiolytic-like behavior | |

| Rat | Hooded Lister | Social Interaction | Not Specified | 2.5 | Anxiolytic-like effects | |

| Rat | Not Specified | Hole-Board Test | Not Specified | 0.125 - 0.50 | Sedative effects, tolerance observed with repeated dosing | |

| Rat | Not Specified | Conflict Behavior | Not Specified | Lower doses than other benzodiazepines | Anxiolytic effects |

Experimental Protocols

Drug Preparation

-

Vehicle Selection : A common vehicle for lorazepam for injection is a solution of polyethylene glycol and propylene glycol. For oral administration, lorazepam can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in distilled water. It is recommended to prepare a fresh solution on the day of the experiment.

-

Preparation of Injectable Solution : For a 1 mg/mL stock solution, dissolve 10 mg of lorazepam powder in a suitable solvent system. For example, a formulation for injection contains polyethylene glycol 400 and propylene glycol. The final solution should be clear.

-

Preparation of Oral Suspension : For a 1 mg/mL suspension, weigh the required amount of lorazepam powder and suspend it in the appropriate volume of 0.5% CMC. Use a vortex mixer or sonicator to ensure a uniform suspension.

Administration Protocols

The choice of administration route depends on the desired onset and duration of action. Intraperitoneal (IP) injection provides rapid absorption, while oral gavage (PO) mimics clinical administration.

Caption: General experimental workflow for rodent behavioral studies with Lorazepam.

Intraperitoneal (IP) Injection:

-

Restrain the mouse or rat securely. For mice, this can be done by scruffing the neck and securing the tail.

-